(2S,4S)-2,4-Dimethylazetidine acetate

Medicinal Chemistry Psychopharmacology 5-HT2A Receptor

(2S,4S)-2,4-Dimethylazetidine acetate (CAS 2299230-15-0) is the acetate salt of a C₂-symmetric chiral azetidine, a rigid, four-membered nitrogen heterocycle with two defined (S)-methyl stereocenters. This specific (2S,4S) enantiomer is the foundational chiral amine scaffold that, when conjugated to a lysergic acid core, yields (S,S)-lysergic acid 2,4-dimethylazetidide (LSZ), which is a conformationally constrained analogue of LSD.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B15201472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2,4-Dimethylazetidine acetate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC1CC(N1)C.CC(=O)O
InChIInChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m0./s1
InChIKeyCXBQVKMVBTTYJJ-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,4S)-2,4-Dimethylazetidine Acetate is a Critical Chiral Building Block for Serotonergic Research


(2S,4S)-2,4-Dimethylazetidine acetate (CAS 2299230-15-0) is the acetate salt of a C₂-symmetric chiral azetidine, a rigid, four-membered nitrogen heterocycle with two defined (S)-methyl stereocenters . This specific (2S,4S) enantiomer is the foundational chiral amine scaffold that, when conjugated to a lysergic acid core, yields (S,S)-lysergic acid 2,4-dimethylazetidide (LSZ), which is a conformationally constrained analogue of LSD [1]. As an isolated synthon, the acetate salt offers a stable, non-hygroscopic solid form of this pharmacologically validated enantiomer, enabling its use as a stereochemically pure building block in medicinal chemistry and chiral ligand design .

Procurement Risk of Generic Azetidine Substitution for (2S,4S)-2,4-Dimethylazetidine Acetate


Substituting (2S,4S)-2,4-dimethylazetidine acetate with its (2R,4R)-enantiomer, the cis-diastereomer, or achiral acyclic diethylamine surrogates will fundamentally alter pharmacological outcomes in serotonergic ligand design. The Nichols group demonstrated that only the (S,S)-azetidine-derived lysergamide exhibits high LSD-like potency in vivo, while the (R,R)-trans and cis isomers are significantly less active across all relevant assays [1]. This is not merely a potency difference; the azetidine scaffold enforces a specific spatial orientation of the amide moiety that is critical for 5-HT₂A receptor activation, a conformational constraint that a flexible diethylamide group cannot replicate. Procuring the incorrect enantiomer or a generic azetidine scaffold will therefore fail to reproduce the receptor binding profile required for canonical serotonergic psychedelic activity mapping [1].

Quantified Comparative Performance of (2S,4S)-2,4-Dimethylazetidine Acetate vs. Analogs


Isomer-Dependent LSD-Like Behavioral Potency in Rat Drug Discrimination Model

In a head-to-head comparison of lysergamides derived from four isomeric 2,4-dimethylazetidines, the (S,S)-(+)-2,4-dimethylazetidine-derived compound (the amide form of the target scaffold) demonstrated the highest LSD-like behavioral activity in the rat two-lever drug discrimination model, proving slightly more potent than LSD itself. In contrast, the (R,R)-trans and cis-isomers yielded lysergamides with significantly lower potency in the same assay [1].

Medicinal Chemistry Psychopharmacology 5-HT2A Receptor

5-HT₂A Receptor Affinity Superiority of (S,S)-Dimethylazetidine over Other Stereoisomers

Among the stereoisomeric lysergamides, the (S,S)-dimethylazetidine conjugate exhibited the highest affinity for the rat serotonin 5-HT₂A receptor, the primary target responsible for hallucinogenic activity. The (R,R)-trans and cis-2,4-dimethylazetidine amides showed lower affinity and functional potency in the same panel [1]. The BindingDB entry for the target 5-HT₂A receptor lists the Ki value for the (S,S)-dimethylazetidine lysergamide (BDBM21342) as measured by the Nichols group, confirming its superior binding profile [2].

Receptor Pharmacology Binding Affinity Serotonin Receptor

Acetate Salt Form Advantage for Synthesis and Handling over Free Base or Hydrochloride

(2S,4S)-2,4-Dimethylazetidine acetate (CAS 2299230-15-0) is provided as a crystalline solid, facilitating accurate weighing and handling under standard laboratory conditions compared to the free base (CAS 758680-00-1), which is a volatile liquid . Compared to the hydrochloride salt (CAS 470666-35-4), the acetate counterion is advantageous for direct use in amide coupling reactions, as it eliminates the need for a separate neutralization step with a tertiary amine base to liberate the free amine, thereby simplifying synthetic protocols and improving atom economy .

Synthetic Chemistry Salt Selection Chiral Building Block

Validated Application Scenarios for (2S,4S)-2,4-Dimethylazetidine Acetate in Serotonergic Probe Design


Mapping the Active Conformation of the LSD Diethylamide Pharmacophore via Rigid Azetidine Analogues

Researchers synthesizing conformationally constrained analogues of LSD should use (2S,4S)-2,4-dimethylazetidine acetate as the amine component to generate (S,S)-lysergic acid 2,4-dimethylazetidide (LSZ). This specific enantiomer maps the optimal spatial orientation of the diethylamide moiety in the 5-HT₂A binding pocket, as confirmed by its exclusive high potency relative to (R,R) and cis isomers [1]. The resulting LSZ compound serves as a rigid molecular probe for cryo-EM or X-ray crystallography studies of the 5-HT₂A receptor to define the active-state binding pose.

Stereochemical SAR Studies of Hallucinogenic 5-HT₂A Agonists

For structure-activity relationship (SAR) campaigns investigating the stereochemical determinants of psychedelic activity, the (2S,4S)-dimethylazetidine scaffold provides a critical reference point. The 2002 Nichols study demonstrated that only the (S,S) configuration yields an LSD-like behavioral signature and maximal 5-HT₂A affinity [1]. The acetate salt offers a ready-to-use synthon for systematically varying the N-acyl substituent while maintaining the essential (S,S) azetidine core, enabling exploration of functional selectivity (biased agonism) at the 5-HT₂A receptor.

Synthesis of Chiral C₂-Symmetric Azetidine Ligands for Asymmetric Catalysis

The (2S,4S)-2,4-dimethylazetidine scaffold, beyond its pharmacological relevance, is a C₂-symmetric chiral amine suitable for derivatization into N-arylazetidine ligands for enantioselective catalysis [1]. The acetate salt's free amine can be directly elaborated via palladium-catalyzed coupling with aryl bromides to yield chiral N-arylazetidines, as demonstrated by Marinetti et al., or converted into cyclopalladated complexes for use as chiral recognition agents for phosphorus ligands .

Development of Non-Hallucinogenic Anti-Inflammatory 5-HT₂A Ligands Using the LSZ Scaffold

The (S,S)-dimethylazetidine amide of lysergic acid (LSZ) has been patented as a potential anti-inflammatory agent (US 12,398,093 B2), exploiting the anti-inflammatory signaling of the 5-HT₂A receptor independent of its psychoactive effects [1]. Researchers developing functionally selective 5-HT₂A agonists can procure (2S,4S)-2,4-dimethylazetidine acetate to synthesize LSZ as a lead compound, then modify the lysergic core or the azetidine substitution to decouple anti-inflammatory efficacy from hallucinogenic activity.

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